2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1228879-03-5
VCID: VC4370410
InChI: InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl
Molecular Formula: C9H8ClF6N
Molecular Weight: 279.61

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

CAS No.: 1228879-03-5

Cat. No.: VC4370410

Molecular Formula: C9H8ClF6N

Molecular Weight: 279.61

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride - 1228879-03-5

Specification

CAS No. 1228879-03-5
Molecular Formula C9H8ClF6N
Molecular Weight 279.61
IUPAC Name 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
Standard InChI Key XFJJZYCPEXYDHF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound consists of a central ethanamine backbone substituted with two trifluoromethyl groups: one at the 3-position of the phenyl ring and another at the adjacent carbon of the amine group. The hydrochloride salt form enhances its stability and solubility in polar solvents. The IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, reflects this arrangement .

Key Structural Features:

  • Trifluoromethyl Groups: The CF3-\text{CF}_3 groups at both the phenyl ring and the ethylamine chain contribute to high electronegativity and lipophilicity, which are critical for membrane permeability in pharmaceutical applications .

  • Chirality: The compound exists in enantiomeric forms, with the (R)-configuration being prominently studied for its biological activity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step processes to introduce the trifluoromethyl groups and achieve stereochemical control. A common approach, adapted from patent literature , includes:

  • Amination of Prochiral Ketones:

    • Reacting 3-(trifluoromethyl)acetophenone with ammonia under reductive conditions (e.g., H2/Raney Ni\text{H}_2/\text{Raney Ni}) yields the racemic amine .

    • Example:

      CF3C6H4COCH3+NH3H2,NiCF3C6H4CH(NH2)CF3\text{CF}_3\text{C}_6\text{H}_4\text{COCH}_3 + \text{NH}_3 \xrightarrow{\text{H}_2, \text{Ni}} \text{CF}_3\text{C}_6\text{H}_4\text{CH}(\text{NH}_2)\text{CF}_3
  • Chiral Resolution:

    • The racemic mixture is resolved using chiral tartaric acid derivatives to isolate the (R)-enantiomer .

    • Example: Recrystallization with D-(-)-tartaric acid in methanol-water mixtures achieves >82% enantiomeric excess .

  • Hydrochloride Salt Formation:

    • Treating the free base with hydrochloric acid in ethanol yields the final hydrochloride salt .

Optimization Challenges

  • Yield and Purity: Reaction temperatures (60–80°C) and solvent choices (methanol, ethyl acetate) critically affect yield. For instance, excessive heat degrades the trifluoromethyl groups .

  • Catalyst Selection: Raney Nickel outperforms palladium catalysts in hydrogenation steps, reducing side products .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
AppearanceWhite crystalline powder
Melting Point180–185°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
StabilityHygroscopic; store at RT under inert gas

The compound’s logP\log P of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1150 cm1^{-1} (CF3-\text{CF}_3) and 3300 cm1^{-1} (NH3+-\text{NH}_3^+) .

  • NMR (1H^1\text{H}): δ 4.2 (q, 1H, CH(NH2)CF3-\text{CH}(\text{NH}_2)\text{CF}_3), δ 7.5–7.9 (m, 4H, aromatic) .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for calcimimetic agents like cinacalcet, which modulates calcium-sensing receptors to treat hyperparathyroidism . Its trifluoromethyl groups enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Effects: The CF3-\text{CF}_3 groups increase the amine’s pKa\text{p}K_a, promoting protonation at physiological pH and enhancing ionic interactions with biological targets .

  • Stereoselectivity: The (R)-enantiomer exhibits 10-fold higher activity than the (S)-form in receptor binding assays .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Causes skin irritation)Wear gloves and lab coat

Environmental Impact

No ecotoxicity data are available, but fluorinated compounds generally exhibit environmental persistence. Proper disposal via incineration is recommended .

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